![molecular formula C11H7FN2O B11895910 [(5-Fluoroquinolin-8-yl)oxy]acetonitrile CAS No. 88757-38-4](/img/structure/B11895910.png)
[(5-Fluoroquinolin-8-yl)oxy]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(5-Fluoroquinolin-8-yl)oxy]acetonitrile is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of a fluoro group at the 5-position of the quinoline ring and an acetonitrile group attached through an oxygen atom at the 8-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Fluoroquinolin-8-yl)oxy]acetonitrile typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoroquinoline.
Formation of Intermediate: The 5-fluoroquinoline is then reacted with a suitable reagent to introduce the oxy group at the 8-position, forming 5-fluoro-8-hydroxyquinoline.
Nitrile Introduction: The final step involves the reaction of 5-fluoro-8-hydroxyquinoline with acetonitrile under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to dissolve reactants and facilitate the reaction.
Temperature Control: Maintaining specific temperatures to optimize reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
[(5-Fluoroquinolin-8-yl)oxy]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[(5-Fluoroquinolin-8-yl)oxy]acetonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of antimicrobial and anticancer drugs.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in biological studies to investigate its interactions with various biomolecules and its potential as a probe for studying biological processes.
Wirkmechanismus
The mechanism of action of [(5-Fluoroquinolin-8-yl)oxy]acetonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by:
Inhibiting Enzymes: The compound can inhibit enzymes involved in critical biological pathways, such as DNA gyrase in bacteria, leading to antimicrobial effects.
Binding to Receptors: It may bind to specific receptors in cells, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluoroquinoline: Lacks the oxy and acetonitrile groups but shares the fluoroquinoline core structure.
8-Hydroxyquinoline: Contains a hydroxyl group at the 8-position instead of the oxyacetonitrile group.
Quinoline N-oxide: An oxidized derivative of quinoline with an N-oxide group.
Uniqueness
[(5-Fluoroquinolin-8-yl)oxy]acetonitrile is unique due to the presence of both the fluoro and oxyacetonitrile groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
88757-38-4 |
|---|---|
Molekularformel |
C11H7FN2O |
Molekulargewicht |
202.18 g/mol |
IUPAC-Name |
2-(5-fluoroquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C11H7FN2O/c12-9-3-4-10(15-7-5-13)11-8(9)2-1-6-14-11/h1-4,6H,7H2 |
InChI-Schlüssel |
LKYAPJMJUMCELD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2N=C1)OCC#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


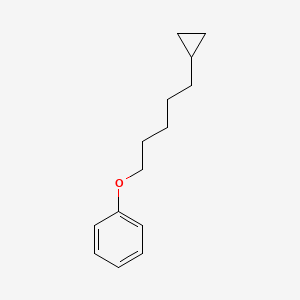
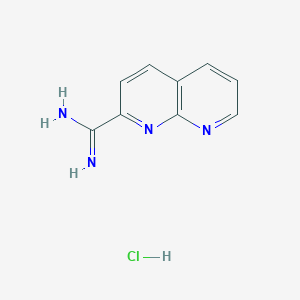


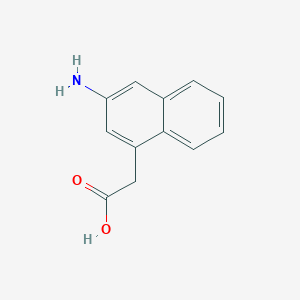


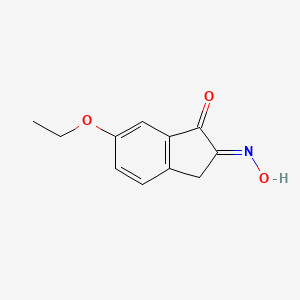


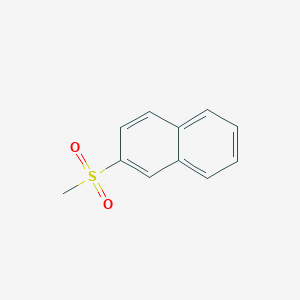
![(3R)-8-Oxa-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11895897.png)


